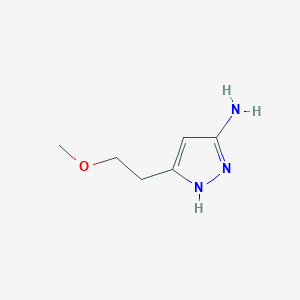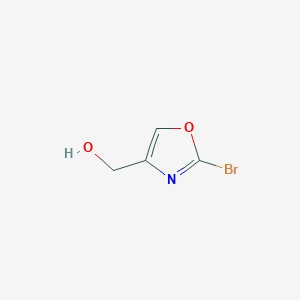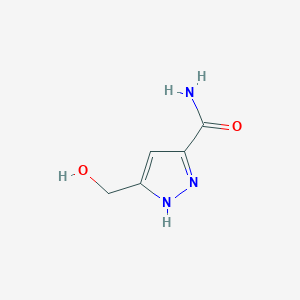
3-(2-Metoxietil)-1H-pirazol-5-amina
Descripción general
Descripción
“3-(2-Methoxyethyl)-1H-pyrazol-5-amine” is a chemical compound that contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms. It also contains a methoxyethyl group, which is an ether group, and an amine group .
Molecular Structure Analysis
The molecular structure of “3-(2-Methoxyethyl)-1H-pyrazol-5-amine” would be characterized by the presence of a pyrazole ring. The methoxyethyl group would be attached to the third carbon of the pyrazole ring, and the amine group would be attached to the fifth carbon .
Chemical Reactions Analysis
Pyrazoles can undergo a variety of chemical reactions, including reactions at the nitrogen atoms and at the carbon atoms of the ring. The presence of the methoxyethyl group and the amine group could also influence the reactivity of the molecule .
Physical and Chemical Properties Analysis
The physical and chemical properties of “3-(2-Methoxyethyl)-1H-pyrazol-5-amine” would depend on its molecular structure. For example, the presence of the ether and amine groups could influence its solubility, boiling point, and melting point .
Aplicaciones Científicas De Investigación
Polímeros termosensibles
Los motivos estructurales del compuesto, como los grupos amida y éter de etilenglicol, se utilizan en la síntesis de polímeros termosensibles como el Poli(N,N-bis(2-metoxietil)acrilamida) (PbMOEAm). Estos polímeros exhiben una temperatura crítica de disolución inferior (LCST) y son prometedores para aplicaciones "inteligentes" que requieren materiales que respondan a los cambios de temperatura .
Tecnologías bioestimulantes
En la agricultura, los derivados de este compuesto se utilizan en tecnologías bioestimulantes para mejorar la resistencia y el rendimiento de los cultivos. Por ejemplo, el potenciador del crecimiento MTU®, una molécula relacionada con la 3-(2-Metoxietil)-1H-pirazol-5-amina, aumenta la actividad del fitocromo, lo que mejora la sensibilidad a la luz y la eficiencia fotosintética en las plantas .
Mejora de la resina de base para dentaduras postizas
El Poli(2-metoxietil acrilato) (PMEA), que comparte propiedades químicas similares con el compuesto en cuestión, se optimiza para mejorar la resistencia al envejecimiento y el comportamiento antifouling de las resinas de base para dentaduras postizas. Esta aplicación es crucial para reducir los riesgos para la salud asociados con las biopelículas bacterianas y fúngicas orales .
Síntesis de poliuretanos
Los derivados del compuesto también están involucrados en la síntesis de poliuretanos. Estos materiales se estudian por sus propiedades mecánicas y térmicas, que son esenciales para desarrollar nuevos materiales termoplásticos con posibles aplicaciones en diversas industrias .
Procesos de oxidación avanzados
Compuestos similares a la this compound se utilizan en procesos de oxidación avanzados. Estos procesos son importantes para comprender las vías de degradación de diversos compuestos orgánicos, lo cual es vital para los esfuerzos de remediación ambiental.
Análisis de la estructura molecular
La estructura molecular de los compuestos relacionados demuestra la diversidad en las estructuras moleculares de los éteres y el potencial para funcionalidades químicas variadas. Este análisis es fundamental para la síntesis de nuevos compuestos con propiedades específicas deseadas.
Reacciones y propiedades químicas
La investigación sobre los perfiles de energía conformacional y las reactividades electrofílicas de compuestos similares ayuda a comprender sus reacciones y propiedades químicas. Este conocimiento es crucial para el desarrollo de nuevos materiales y procesos químicos.
Estudios sobre el destino ambiental
Los estudios sobre la biodegradación y el destino ambiental de compuestos relacionados, como el éter tert-butílico de etilo (ETBE), proporcionan información sobre las vías de biodegradación y la influencia de los cocontaminantes. Esta investigación es importante para evaluar el impacto ambiental de los compuestos químicos.
Mecanismo De Acción
The mechanism of action of “3-(2-Methoxyethyl)-1H-pyrazol-5-amine” would depend on its intended use. For example, if it’s used as a pharmaceutical, it could interact with biological targets in the body. If it’s used as a reagent in a chemical reaction, its mechanism of action would depend on the specifics of that reaction .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
5-(2-methoxyethyl)-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-10-3-2-5-4-6(7)9-8-5/h4H,2-3H2,1H3,(H3,7,8,9) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZZHBTNMXVORUNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCC1=CC(=NN1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20655495 | |
| Record name | 5-(2-Methoxyethyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187058-44-1 | |
| Record name | 5-(2-Methoxyethyl)-1H-pyrazol-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20655495 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









![Tert-butyl 4-[4-(hydroxymethyl)pyridin-2-yl]piperazine-1-carboxylate](/img/structure/B1498900.png)






